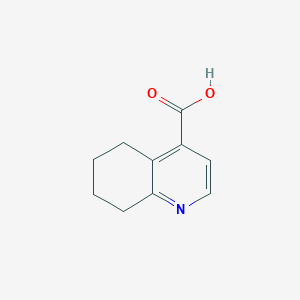![molecular formula C6H7F3N2O B6618853 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine CAS No. 1368886-61-6](/img/structure/B6618853.png)
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine, commonly referred to as TFMOA, is an organic compound that is widely used in scientific research. It is an important building block for the synthesis of various compounds, and its unique physical and chemical properties have made it a valuable tool in the laboratory. TFMOA is a versatile compound that can be used in a variety of applications, including drug discovery, drug synthesis, and chemical synthesis.
Mécanisme D'action
The mechanism of action of TFMOA is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can affect the activity of those proteins. For example, TFMOA has been shown to bind to certain enzymes, which can affect their activity. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMOA are not fully understood. However, research has shown that TFMOA can affect the activity of certain proteins in the body. For example, TFMOA has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well. Finally, TFMOA has been shown to affect the expression of certain genes, which can affect the expression of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
TFMOA is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using TFMOA is that it is easy to synthesize and can be used in a variety of applications. Additionally, TFMOA is a relatively stable compound, which makes it ideal for use in long-term experiments. However, one of the main disadvantages of using TFMOA is that it is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
Given the versatility of TFMOA, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing TFMOA. Additionally, research could be done to explore the potential applications of TFMOA in drug discovery and drug synthesis. Additionally, research could be done to explore the potential biochemical and physiological effects of TFMOA. Finally, research could be done to explore the potential uses of TFMOA in materials science.
Méthodes De Synthèse
TFMOA can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, reductive amination, and the Curtius rearrangement. The Friedel-Crafts alkylation reaction is the most common method used to synthesize TFMOA. This reaction involves the use of an alkyl halide, a Lewis acid catalyst, and an amine to produce the desired compound. The reductive amination method involves the use of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. The Curtius rearrangement is a more complex process that involves the use of a carboxylic acid, an amine, and a base.
Applications De Recherche Scientifique
TFMOA is a versatile compound that is widely used in scientific research. It is often used in drug discovery and drug synthesis, as it can be used to synthesize a variety of compounds. TFMOA is also used in chemical synthesis, as it can be used to create a variety of compounds with unique properties. In addition, TFMOA is used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules. Finally, TFMOA is used in materials science, as it can be used to create materials with unique properties.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFNZIWMIQMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)




![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

